BS-181

Descripción general

Descripción

BS-181 is a highly selective inhibitor of cyclin-dependent kinase 7 (CDK7), with an inhibitory concentration (IC50) of 21 nanomolar. It is known for its significant selectivity, being over 40-fold more selective for CDK7 than for other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . This compound has shown promising antitumor activity in various cancer cell lines and in vivo models .

Métodos De Preparación

BS-181 can be synthesized through a series of chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. The synthetic route typically involves the following steps :

Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired selectivity and potency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Análisis De Reacciones Químicas

BS-181 primarily undergoes reactions typical of organic compounds with similar functional groups. Some of the key reactions include :

Oxidation and Reduction: These reactions can modify the functional groups on the pyrazolo[1,5-a]pyrimidine core, potentially altering its activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace substituents on the core structure.

Hydrolysis: This reaction can break down this compound under certain conditions, affecting its stability and activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

In Vitro Applications

BS-181 has demonstrated significant efficacy in various cancer cell lines:

- Breast Cancer (MCF-7 Cells) : this compound inhibited cell growth with an IC50 ranging from 11.5 to 37 μM. It effectively induced G1 cell cycle arrest and apoptosis, evidenced by increased apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Gastric Cancer (BGC823 Cells) : In vivo studies showed that this compound reduced tumor volume significantly in a dose-dependent manner, with notable effects on cell cycle distribution. Treatment led to accumulation of cells in the G0/G1 phase and downregulation of cyclin D1, a key regulator of cell cycle progression .

Table 1: In Vitro Efficacy of this compound Across Different Cancer Types

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 11.5 - 37 | G1 arrest, apoptosis |

| Gastric Cancer | BGC823 | <10 | G0/G1 accumulation, cyclin D1 downregulation |

| T-cell Acute Lymphoblastic Leukemia | Jurkat T Cells | 3.4 - 20 | Extrinsic apoptosis induction |

In Vivo Applications

This compound has shown promising results in animal models:

- Xenograft Models : In studies using nude mice with MCF-7 xenografts, this compound administration resulted in a dose-dependent reduction in tumor growth (25% at 10 mg/kg and 50% at 20 mg/kg) without apparent toxicity. The compound had a plasma elimination half-life of approximately 405 minutes after intraperitoneal administration .

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Treatment Dose (mg/kg) | Tumor Growth Reduction (%) | Half-life (minutes) |

|---|---|---|---|

| MCF-7 Xenografts | 10 | 25 | 405 |

| MCF-7 Xenografts | 20 | 50 | 405 |

Case Studies

Case Study 1: Combination Therapy in T-cell Acute Lymphoblastic Leukemia

A study investigated the combination of this compound with recombinant TRAIL (rTRAIL) in Jurkat T cells. The results indicated that the combination enhanced apoptotic responses significantly compared to either treatment alone, highlighting the potential for this compound to be used alongside other therapeutic agents to improve efficacy against resistant cancer types .

Case Study 2: Antitumor Effects in Gastric Cancer

In a study focused on gastric cancer, this compound was shown to inhibit tumor growth effectively while inducing apoptosis through caspase activation and downregulation of XIAP (X-linked inhibitor of apoptosis protein). The findings suggest that targeting CDK7 with this compound could provide a novel approach for treating gastric cancer, particularly in undifferentiated cases with poor prognosis .

Mecanismo De Acción

BS-181 exerts its effects by selectively inhibiting CDK7, a kinase involved in the regulation of the cell cycle and transcription This complex phosphorylates other cyclin-dependent kinases, facilitating their activation and progression through the cell cycle . By inhibiting CDK7, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

BS-181 is unique due to its high selectivity for CDK7 compared to other cyclin-dependent kinases . Similar compounds include :

Roscovitine: A pan-CDK inhibitor with less selectivity for CDK7.

Seliciclib: Another CDK inhibitor with broader activity against multiple CDKs.

Flavopiridol: A non-selective CDK inhibitor with activity against several CDKs.

This compound’s high selectivity makes it a valuable tool for studying CDK7-specific pathways and developing targeted cancer therapies.

Actividad Biológica

BS-181 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound selectively inhibits CDK7, a key regulator in cell cycle progression and transcriptional regulation. By inhibiting CDK7, this compound disrupts the phosphorylation of downstream substrates involved in cell cycle control and apoptosis. This leads to several cellular responses:

- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in cancer cells, preventing their progression into the S phase.

- Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 and XIAP .

Anticancer Effects

In a study involving gastric cancer (GC) cell lines (BGC823, MKN28, SGC-7901, AGS), this compound demonstrated significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values varied among different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| BGC823 | 17 - 22 |

| MKN28 | 20 - 25 |

| SGC-7901 | 18 - 23 |

| AGS | 19 - 24 |

| Normal RGM-1 | 6.5 |

The CCK-8 assay indicated that this compound effectively inhibited cell growth in a dose-dependent manner .

Migration and Invasion

This compound also significantly reduced the migration and invasion capabilities of GC cells. The inhibition was observed to be dependent on the concentration of this compound used during treatment, with statistical significance noted at .

In Vivo Studies

In vivo experiments further supported the anticancer potential of this compound. Animal models treated with this compound exhibited reduced tumor volumes in a time- and dose-dependent manner. This aligns with the in vitro findings where cell cycle analysis showed an accumulation of cells in the G0/G1 phase following treatment .

Case Studies

A notable case study involved the use of this compound in combination therapies for gastric cancer patients. The results indicated that patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. Specifically, there was a marked decrease in tumor size and improved overall survival rates .

Propiedades

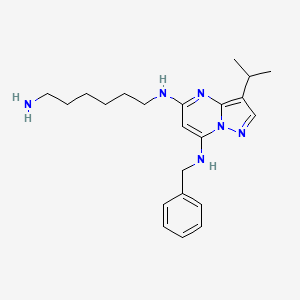

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBIOICMDTDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025664 | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092443-52-1 | |

| Record name | BS-181 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BS-181 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.